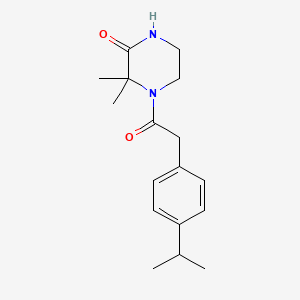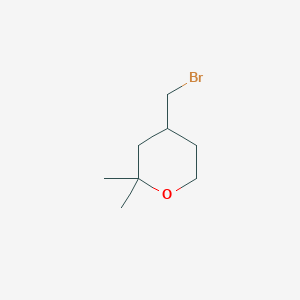
4-(Bromomethyl)-2,2-dimethyltetrahydro-2H-pyran
概要
説明
4-(Bromomethyl)-2,2-dimethyltetrahydro-2H-pyran, also known as BDTHP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Nonlinear Optical Chromophores
Research has shown that derivatives of pyran, such as those related to 4-(Bromomethyl)-2,2-dimethyltetrahydro-2H-pyran, are significant in the development of nonlinear optical chromophores. These compounds exhibit large hyperpolarizabilities, which are essential for applications in electro-optical devices and photonics. The study by Moylan et al. (1996) on symmetric derivatives of 4-(dicyanomethylene)-2-methyl-6-(p-(dimethylamino)styryl)-4H-pyran demonstrated these properties, highlighting their potential in enhancing nonlinearity and transparency in optical materials (Moylan et al., 1996).
Synthesis of Heterocycles
The synthesis of heterocycles, particularly 4H-Pyran-4-one derivatives, is another area where 4-(Bromomethyl)-2,2-dimethyltetrahydro-2H-pyran finds application. These compounds are valuable due to their diverse biological properties. Shahrisa et al. (2000) reported a novel method for synthesizing these derivatives, highlighting the compound's role in creating valuable intermediates for further chemical transformations (Shahrisa et al., 2000).
Green Synthesis Approaches
The importance of environmentally friendly synthesis methods has been underscored by research into one-pot, multicomponent reactions using 4-(Bromomethyl)-2,2-dimethyltetrahydro-2H-pyran derivatives. These methods facilitate the synthesis of complex molecules efficiently and with minimal environmental impact. Banerjee et al. (2011) discussed a green, one-pot synthesis approach for 4H-pyrans and polysubstituted aniline derivatives, emphasizing the use of mild, neutral, and reusable catalysts (Banerjee et al., 2011).
Advanced Material Development
Furthermore, 4-(Bromomethyl)-2,2-dimethyltetrahydro-2H-pyran serves as a building block in the development of advanced materials, such as nanoparticles with tunable properties for optical applications. Fischer et al. (2013) demonstrated the use of bromo-functionalized pyran derivatives in synthesizing heterodisubstituted polyfluorenes, which formed stable nanoparticles with high fluorescence brightness and tunable emission properties (Fischer et al., 2013).
作用機序
Target of Action
Bromomethyl compounds are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, a fundamental process in the synthesis of many complex organic molecules.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the bromomethyl group acts as an electrophile, reacting with a boron reagent . The reaction involves the transfer of an organic group from boron to palladium, followed by a reductive elimination step that forms a new carbon-carbon bond . This process allows for the construction of complex organic structures from simpler building blocks.
Biochemical Pathways
Bromomethyl compounds can potentially interact with dna, leading to crosslinking and intercalation . These interactions can disrupt normal cellular processes, although the specific effects would depend on the exact nature of the compound and its cellular context.
特性
IUPAC Name |
4-(bromomethyl)-2,2-dimethyloxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c1-8(2)5-7(6-9)3-4-10-8/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYFLWORBWUVJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)CBr)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2,2-dimethyltetrahydro-2H-pyran | |
CAS RN |
1050494-70-6 | |
| Record name | 4-(bromomethyl)-2,2-dimethyloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2932113.png)

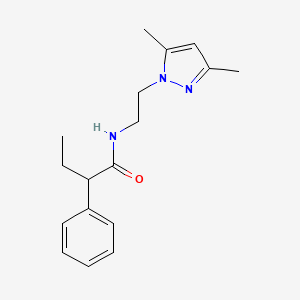
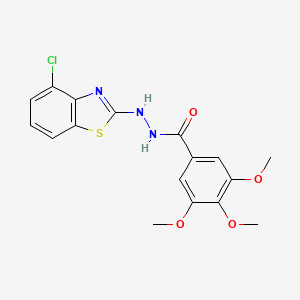
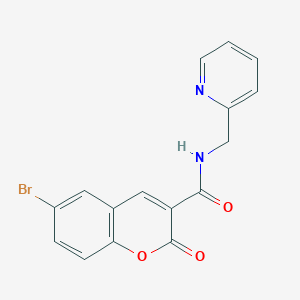
![3-isobutyl-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2932121.png)
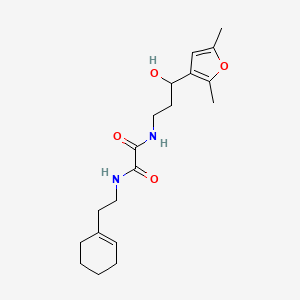
![(3-Amino-5-((2,5-dimethylphenyl)amino)-4-(phenylsulfonyl)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2932124.png)
![3,4-dimethyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2932125.png)
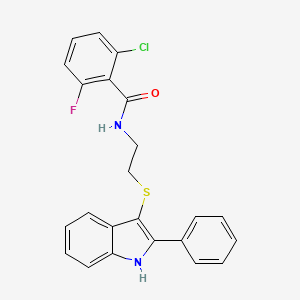
![3,5-dimethyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2932129.png)

![1-(2-Methoxybenzoyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine](/img/structure/B2932132.png)
